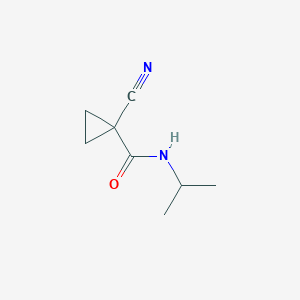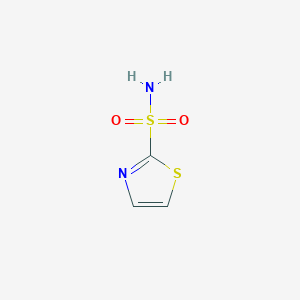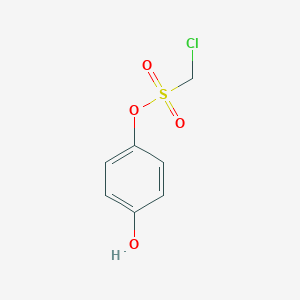
4-Hydroxyphenyl=chloromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenyl=chloromethanesulfonate is a chemical compound used in scientific research for various purposes. It is a sulfonating agent that is often used in the synthesis of sulfonate esters and sulfonamides.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between the chloromethyl group and the hydroxyl group of the p-hydroxybenzenesulfonic acid. The reaction results in the formation of a sulfonate ester, which can further react with nucleophiles, such as amines, to form sulfonamides.
Biochemical and Physiological Effects:
4-Hydroxyphenyl=chloromethanesulfonate has no known biochemical or physiological effects in humans or animals. However, it can react with biological molecules, such as proteins, and modify their properties, which can affect their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Hydroxyphenyl=chloromethanesulfonate in lab experiments include its high reactivity, which allows for rapid and efficient sulfonation reactions, and its ability to introduce sulfonate groups into biomolecules, which can change their properties and function. The limitations of using the compound include its toxicity and potential for side reactions, which can affect the yield and purity of the product.
Direcciones Futuras
For the use of 4-Hydroxyphenyl=chloromethanesulfonate in scientific research include:
1. Development of new sulfonation reactions: The compound can be used to develop new sulfonation reactions that can be applied in the synthesis of novel organic compounds.
2. Protein engineering: The compound can be used in protein engineering to introduce sulfonate groups into proteins and modify their properties for specific applications.
3. Chemical biology: The compound can be used in chemical biology to label and track biomolecules in living cells and organisms.
4. Polymer synthesis: The compound can be used in the synthesis of new polymers with unique properties and applications.
Conclusion:
In conclusion, 4-Hydroxyphenyl=chloromethanesulfonate is a useful compound in scientific research for various purposes, including the synthesis of sulfonate esters and sulfonamides, protein modification, chemical labeling, and polymer synthesis. Its mechanism of action involves the reaction between the chloromethyl group and the hydroxyl group of the p-hydroxybenzenesulfonic acid, and it has no known biochemical or physiological effects in humans or animals. The compound has advantages and limitations for lab experiments, and future directions for its use include the development of new sulfonation reactions, protein engineering, chemical biology, and polymer synthesis.
Métodos De Síntesis
The synthesis of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between p-hydroxybenzenesulfonic acid and chloromethyl methyl ether. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
4-Hydroxyphenyl=chloromethanesulfonate is used in scientific research for various purposes, including:
1. Synthesis of sulfonate esters and sulfonamides: The compound is used as a sulfonating agent in the synthesis of sulfonate esters and sulfonamides, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
2. Protein modification: The compound is used to modify proteins by introducing sulfonate groups, which can change the properties of the protein and affect its function.
3. Chemical labeling: The compound is used as a chemical label to label proteins, peptides, and other biomolecules for detection and analysis.
4. Polymer synthesis: The compound is used in the synthesis of polymers, such as polystyrene sulfonate, which have applications in various fields, including biomedicine and electronics.
Propiedades
Número CAS |
117224-69-8 |
|---|---|
Nombre del producto |
4-Hydroxyphenyl=chloromethanesulfonate |
Fórmula molecular |
C7H7ClO4S |
Peso molecular |
222.65 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) chloromethanesulfonate |
InChI |
InChI=1S/C7H7ClO4S/c8-5-13(10,11)12-7-3-1-6(9)2-4-7/h1-4,9H,5H2 |
Clave InChI |
SCTASVSATHHSMF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
SMILES canónico |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




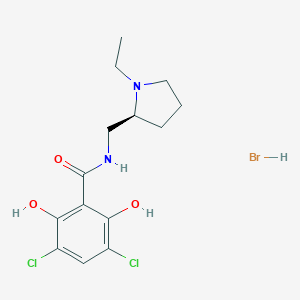

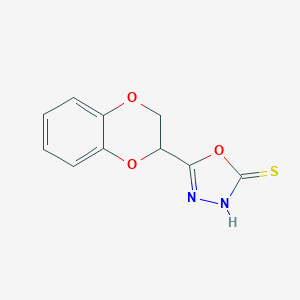
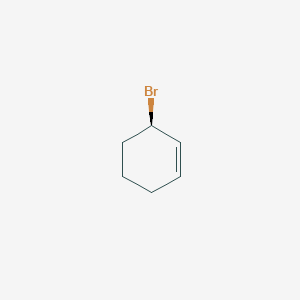
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)

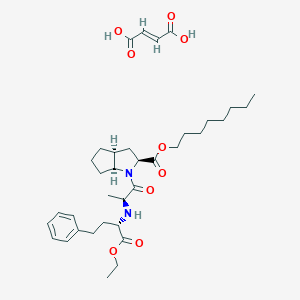



![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
